5,8-Dihydronaphthalene-1,4-dione
Description
5,8-Dihydronaphthalene-1,4-dione is a partially hydrogenated naphthoquinone derivative characterized by a naphthalene backbone with ketone groups at positions 1 and 4 and hydrogenation at the 5 and 8 positions. This structural modification imparts distinct electronic and steric properties compared to fully aromatic naphthoquinones. The compound is often functionalized with substituents, such as hydroxyl, alkyl, or methoxy groups, which influence its reactivity and biological activity. For example, in , a derivative termed "SK" (5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione) is highlighted for its role in apoptosis induction via G protein-coupled estrogen receptor modulation in ovarian cells .
Properties
CAS No. |
6295-28-9 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5,8-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-6H,3-4H2 |
InChI Key |
APSZOJQDLQCBRE-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1C(=O)C=CC2=O |
Canonical SMILES |
C1C=CCC2=C1C(=O)C=CC2=O |
Other CAS No. |
6295-28-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes :
- Core structure: Naphthalene-1,4-dione (1,4-naphthoquinone) with partial hydrogenation at positions 5 and 6.
- Substituents : Variable groups (e.g., hydroxy, alkyl, methoxy) at positions 2, 5, or 7.
- Molecular formula : Varies with substitution (e.g., C12H12O3 for 2-methoxy-5-methyl derivatives, as in ) .
Comparison with Similar Compounds
Substituted Naphthoquinones
Alkyl-Substituted Derivatives
Compounds such as 2-Heptyl-5-hydroxynaphthalene-1,4-dione (C17H20O3, MW 272.34) and 2,3-Diheptyl-5-hydroxynaphthalene-1,4-dione (C24H34O3, MW 370.53) feature long alkyl chains, enhancing lipophilicity. These derivatives are synthesized via sodium persulfate-mediated alkylation in DMSO/water mixtures, as described in . Their applications include antimicrobial and anticancer studies due to redox-active quinone moieties .
Hydroxy/Methoxy-Substituted Derivatives
The 2-Methoxy-5-methyl-5,8-dihydronaphthalene-1,4-dione (C12H12O3, MW 204.23) from is synthesized via asymmetric Diels-Alder reactions. The methoxy group at position 2 and methyl group at position 5 modulate electronic properties, making it a precursor in terpene synthesis .
Table 1: Substituted Naphthoquinones
Hydrogenated Derivatives
Partially Hydrogenated Naphthoquinones
- 1,4,5,8-Tetrahydronaphthalene (C10H12, MW 132.20): A fully hydrogenated analog without quinone groups, used as a solvent or intermediate in organic synthesis .
- 5,8-Dihydronaphthalene-1,4-dione: The partial hydrogenation reduces aromaticity, increasing reactivity in redox reactions compared to fully aromatic naphthoquinones.
Methano-Bridged Derivatives
Compounds like 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) feature a bicyclic structure formed via Diels-Alder reactions (). These derivatives exhibit rigid frameworks suitable for materials science and catalysis .
Table 2: Hydrogenated and Bridged Derivatives
Annulated Benzoquinones
Annulated derivatives like 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) are synthesized in high yields (70–90%) via cost-effective methods involving cyclopentadiene and naphthoquinone precursors (). These compounds are pivotal in synthesizing complex polycyclic systems for drug discovery .
Key Research Findings
- Biological Activity : The SK derivative () induces apoptosis at IC50 values <10 µM in ovarian cancer models, outperforming acetylshikonin analogs .
- Synthetic Efficiency: Methano-bridged derivatives are synthesized in >70% yields using scalable, low-cost reagents (), contrasting with alkylated naphthoquinones requiring harsher conditions ().
- Electrochemical Applications: Naphthalene-1,4-dione derivatives serve as redox probes in voltammetric pH sensors (), leveraging their stable quinone/hydroquinone transitions .
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